molecular formula C15H10FN3O2 B12116894 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12116894
M. Wt: 283.26 g/mol
InChI Key: IGFIDHABDDLKOM-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound that contains several functional groups, including a fluorine atom, a phenyl ring, and an oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the oxadiazole ring contributes to its diverse biological activities .

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)

InChI Key

IGFIDHABDDLKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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